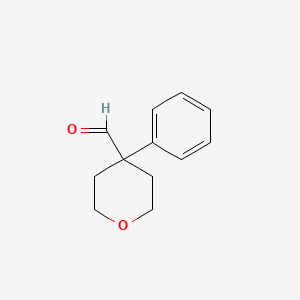

4-Phenyloxane-4-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIVCCVSMYLGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496721 | |

| Record name | 4-Phenyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66109-88-4 | |

| Record name | 4-Phenyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyloxane 4 Carbaldehyde and Its Core Structure

Stereocontrolled Approaches to the 4-Phenyloxane Core

The formation of the oxane ring, particularly with substituents, demands methods that can control the spatial arrangement of atoms. Stereocontrolled cyclization is paramount for producing specific isomers.

Achieving high levels of enantioselectivity and diastereoselectivity in the formation of the oxane ring is a significant challenge. Modern synthetic chemistry has leveraged both metal-catalyzed and organocatalytic strategies to address this.

Metalloradical Catalysis (MRC): This approach offers a powerful method for controlling selectivity in radical reactions. nih.gov Cobalt(II) complexes, for instance, can be used to generate metal-supported organic radicals, which guide the cyclization process to afford specific stereoisomers. nih.gov Radical cascade reactions, while powerful for constructing complex structures, often face challenges in controlling enantioselectivity, making the development of catalytic systems like MRC crucial. nih.gov

Organocatalytic Cascade Reactions: Organocatalysis provides a metal-free alternative for stereocontrolled synthesis. For example, cascade reactions, such as a Michael/alkylation sequence, can be catalyzed by chiral organic molecules to produce highly functionalized cyclic systems. bohrium.com These reactions can proceed with high diastereo- and enantioselectivity, affording spirocyclic or substituted heterocyclic structures under mild conditions. bohrium.com

Prins Cyclization: The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is a classic and effective method for synthesizing 4-substituted tetrahydropyrans. The use of catalysts like phosphomolybdic acid in water can lead to high yields and specific cis-selectivity of the resulting tetrahydropyran-4-ol derivatives. organic-chemistry.org

Beyond traditional cyclizations, advanced strategies such as ring-expansion and intramolecular hydroalkoxylation provide alternative routes to the oxane core.

Ring-Expansion Reactions: The synthesis of six-membered rings can be achieved through the expansion of smaller, strained ring systems. libretexts.org This strategy involves the cleavage of a bond within a bi- or polycyclic precursor to form a larger ring system. libretexts.org While not as common as direct cyclization, it offers a unique pathway for accessing complex oxane structures.

Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins is a direct method for forming tetrahydropyran (B127337) rings. This reaction can be catalyzed by various transition metals, including platinum, cobalt, and silver, as well as lanthanide triflates. organic-chemistry.org These catalysts facilitate the intramolecular addition of the hydroxyl group to the olefin, often with high yield and tolerance for a wide range of functional groups. organic-chemistry.org

Regioselective Introduction and Functionalization of the Phenyl Moiety at C-4

Introducing the phenyl group specifically at the C-4 position of the oxane ring is a critical step that can be accomplished through several methods, including conjugate addition or direct C-H functionalization.

Conjugate Addition: A reliable method for installing a substituent at the C-4 position involves a 1,4-conjugate addition of an organometallic phenyl reagent (e.g., a phenyl cuprate) to an α,β-unsaturated δ-valerolactone precursor. libretexts.orgacs.org The lactone carbonyl group activates the β-carbon (the eventual C-4 position of the oxane) for nucleophilic attack. libretexts.org Subsequent reduction of the lactone yields the 4-phenyl-substituted oxane core. This approach is a cornerstone of carbon-carbon bond formation in heterocyclic synthesis. acs.org

Direct C-H Arylation: More recent advances allow for the direct functionalization of C(sp³)–H bonds, which represents a highly atom-economical approach. Photoredox and nickel catalysis have emerged as powerful tools for the arylation of saturated heterocycles like tetrahydropyran. acs.orgnih.gov An iridium photocatalyst, for example, can be used in conjunction with a nickel catalyst to couple aryl bromides with the C-H bonds of a tetrahydropyran ring at room temperature. acs.org While achieving regioselectivity at a specific, unactivated C-H bond like C-4 remains a significant challenge, these methods offer a cutting-edge alternative to traditional pre-functionalization strategies. acs.orgnih.govresearcher.lifenih.govacs.orgresearchgate.net

Synthetic Strategies for the 4-Carbaldehyde Installation

The final step in the synthesis is the introduction of the carbaldehyde group at the C-4 position. This is typically achieved by oxidizing a C-4 hydroxymethyl precursor or through direct formylation.

The selective oxidation of a primary alcohol (a hydroxymethyl group) to an aldehyde without over-oxidation to a carboxylic acid is crucial. A variety of modern, mild protocols have been developed for this purpose.

TEMPO-Based Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (NaOCl) is a widely used and efficient method. nih.gov This system works under mild conditions and is compatible with a variety of sensitive functional groups. nih.gov

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a reliable and mild method for oxidizing primary alcohols to aldehydes with high yields and short reaction times.

Other Modern Reagents: Several other systems offer green and efficient alternatives. These include using deep eutectic solvent (DES) based surfactants with hydrogen peroxide, which allows for rapid and selective oxidation. acs.org Heterogeneous catalysis using supported metal nanoparticles with molecular oxygen also provides an environmentally friendly option. nih.gov

The following table summarizes various selective oxidation protocols.

| Reagent/Catalyst System | Oxidant | Conditions | Key Features |

| TEMPO/NaBr | NaOCl | Biphasic, continuous flow | Mild, scalable, tolerates heterocycles nih.gov |

| o-Iodoxybenzoic acid (IBX) | - | Water/acetone, room temp. | Metal-free, excellent yields nih.gov |

| FeCl₃/BHDC (DES) | H₂O₂ | - | Fast reaction times (2-15 min), good to excellent yields acs.org |

| Choline Peroxydisulfate | - | Solvent-free | Environmentally benign, no over-oxidation nih.gov |

| Supported Metal Nanoparticles | O₂ | Heterogeneous | Green alternative to chemical oxidants nih.gov |

Directly introducing a formyl group onto the C-4 position is an alternative strategy, though it is more challenging on a saturated carbon atom compared to an aromatic ring. Formylation reactions are generally electrophilic substitutions.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent (generated from phosphoryl chloride and dimethylformamide) is a classic tool for formylating electron-rich compounds. acs.org While typically applied to aromatic rings, its application to a pre-functionalized oxane ring (e.g., via an enamine or enol ether intermediate) could be envisioned as a potential route.

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium to formylate activated aromatic rings, primarily phenols. researcher.life Its direct application to a saturated oxane scaffold is not straightforward but highlights a class of reagents used for installing aldehyde functionalities. researcher.life

Multi-Component and Tandem Reactions in 4-Phenyloxane-4-carbaldehyde Synthesis

Multi-component reactions (MCRs) and tandem (or cascade) reactions represent highly efficient and atom-economical strategies in modern organic synthesis. These approaches are particularly valuable for the construction of complex cyclic systems like the oxane core of this compound. By combining several reaction steps in a single operation without the isolation of intermediates, these methodologies reduce waste, save time, and often lead to the formation of multiple bonds in a single, orchestrated sequence.

Multi-Component Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all the starting materials. tcichemicals.comnih.govepfl.ch This approach is lauded for its convergence, operational simplicity, and alignment with the principles of green chemistry. nih.govresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the synthesis of the core tetrahydropyran (oxane) ring is well-established through various MCRs. For instance, the Prins cyclization, a classic reaction for forming tetrahydropyran rings, can be performed in a multi-component fashion. An aldehyde, an alkene, and a nucleophile can be combined to generate a substituted oxane ring in a single step.

Another relevant MCR is the Biginelli reaction, which, although primarily used for the synthesis of dihydropyrimidinones, demonstrates the power of MCRs in constructing six-membered heterocyclic rings. tcichemicals.com The principles of the Biginelli reaction, involving the condensation of an aldehyde, a β-ketoester, and urea, can be conceptually adapted for the synthesis of highly substituted oxanes.

The following table provides examples of multi-component reactions that have been utilized in the synthesis of heterocyclic compounds, illustrating the potential for applying these methodologies to oxane derivatives.

| Reaction Name | Reactants | Product | Key Advantages |

| Prins-type Cyclization | Aldehyde, Alkene, Nucleophile | Substituted Tetrahydropyran | High stereoselectivity, bond-forming efficiency |

| Hantzsch Dihydropyridine Synthesis | β-keto ester, Aldehyde, Ammonia | 1,4-Dihydropyridine derivative | Well-established, high yields |

| Ugi Reaction | Aldehyde or Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | High diversity, rapid assembly of complex molecules |

Tandem Reactions

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next. This approach avoids the need for purification of intermediates and changes in reaction conditions. The synthesis of the oxane ring is amenable to several tandem strategies. For instance, a tandem sequence could be initiated by a Michael addition, followed by an intramolecular aldol (B89426) condensation and subsequent cyclization to form the tetrahydropyran ring.

Another powerful tandem approach involves a photoenolization/Diels-Alder (PEDA) reaction. rsc.org In this process, a photochemically generated dienol undergoes an intramolecular Diels-Alder reaction to construct the bicyclic core, which can then be further elaborated to the desired oxane derivative. Such tandem processes are highly efficient in building molecular complexity from simple starting materials.

Chemical Reactivity and Mechanistic Investigations of 4 Phenyloxane 4 Carbaldehyde

Reactivity of the 4-Carbaldehyde Functionality

The aldehyde group is a site of high reactivity due to the electrophilic nature of the carbonyl carbon and the presence of a weakly attached hydrogen atom. Aldehydes are generally more reactive than ketones, a trait that allows for a wide range of chemical manipulations. libretexts.org

Chemoselectivity is a critical concept in the synthesis of complex molecules, allowing for the transformation of one functional group in the presence of others. The aldehyde group of 4-Phenyloxane-4-carbaldehyde can be targeted with high selectivity over the stable phenyl ring and the generally inert oxane ether linkages. Many organic transformations have been developed to proceed under mild conditions that favor reaction at the aldehyde center. nih.gov For instance, nucleophilic addition reactions are characteristic of aldehydes and can be performed while leaving the rest of the molecule intact. libretexts.org

Below is a table of common chemoselective reactions targeting the aldehyde group.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | Converts the C=O bond to a C=C bond. |

| Grignard Reaction | Organomagnesium halide (e.g., CH₃MgBr), then H₃O⁺ | Secondary Alcohol | Forms a new carbon-carbon bond. |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin | Adds a nitrile and a hydroxyl group across the carbonyl. |

| Acetal Formation | Alcohol (e.g., 2 eq. CH₃OH), acid catalyst | Acetal | Protects the aldehyde group; reaction is reversible. libretexts.org |

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically acid-catalyzed and proceeds through a reversible nucleophilic addition mechanism. libretexts.org The primary amine initially attacks the electrophilic carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration, facilitated by the acid catalyst, yields the final imine product. libretexts.org The formation of an imine is a reversible process, and the equilibrium can be shifted toward the product by removing the water that is formed. operachem.com

The general mechanism involves several steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to make it a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine. libretexts.org

Similarly, condensation reactions with active methylene (B1212753) compounds, such as those in the Knoevenagel condensation, can occur at the aldehyde position to form new carbon-carbon double bonds. cas.cz

| Reactant | Conditions | Product Structure | Product Name |

| Aniline (C₆H₅NH₂) | Mild acid (e.g., Acetic Acid) | 4-phenyl-N-phenyloxane-4-carbaldimine | A Schiff Base |

| Hydroxylamine (NH₂OH) | Mild acid | This compound oxime | An Oxime libretexts.org |

| Malononitrile (CH₂(CN)₂) | Base catalyst (e.g., Piperidine) | 2-((4-phenyloxan-4-yl)methylene)malononitrile | Knoevenagel condensation product |

The aldehyde functional group represents an intermediate oxidation state for carbon and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. libretexts.orgwikipedia.org These redox manipulations are fundamental transformations in organic synthesis.

Oxidation: The aldehyde group is highly susceptible to oxidation. Mild oxidizing agents can be used to selectively convert the aldehyde to a carboxylic acid without affecting the phenyl or oxane moieties. Common laboratory reagents for this purpose include Tollens' reagent (silver nitrate (B79036) in ammonia), Fehling's solution, and potassium permanganate (B83412) (KMnO₄) under controlled conditions. The oxidation involves the conversion of the C-H bond on the carbonyl carbon to a C-O bond. docbrown.infolibretexts.org

Reduction: Conversely, the carbonyl group can be reduced to a primary alcohol. This is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for reducing aldehydes and ketones. docbrown.info For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, though it is less selective. wikipedia.org Catalytic hydrogenation over a metal catalyst (e.g., Ni, Pd, Pt) is another effective method for this transformation. docbrown.info

| Transformation | Reagent(s) | Product | Oxidation State Change of Carbonyl Carbon |

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) or KMnO₄ | 4-phenyloxane-4-carboxylic acid | +1 to +3 |

| Reduction | Sodium Borohydride (NaBH₄) or LiAlH₄ | (4-phenyloxan-4-yl)methanol | +1 to -1 |

Transformations Involving the Tetrahydropyran (B127337) Heterocycle

The tetrahydropyran (oxane) ring is a saturated six-membered heterocycle containing an ether linkage. It is generally a stable and unreactive structure, similar to an acyclic dialkyl ether. Transformations involving this ring typically require harsh conditions or specific activation.

Due to the low ring strain compared to smaller cyclic ethers like epoxides, the oxane ring is resistant to ring-opening reactions. rsc.orgjsynthchem.com Cleavage of the ether C-O bond requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (Sₙ2 mechanism), leading to a halo-alcohol derivative.

While documented ring-opening pathways for this compound are scarce, theoretical pathways can be proposed. Under strongly acidic conditions, the ether oxygen would be protonated, making the adjacent carbons (C2 and C6) susceptible to nucleophilic attack. This would result in the cleavage of the ring.

Rearrangements of the oxane ring itself are uncommon due to its stability. However, complex rearrangements can sometimes be triggered under specific thermolytic or catalytic conditions, though such pathways are not typically observed for simple substituted tetrahydropyrans. researchgate.net

Direct substitution on the saturated carbon atoms of the oxane ring is challenging due to the lack of activation. The C-H bonds are strong and unreactive. However, functionalization can be achieved through radical reactions, such as free-radical halogenation, which would preferentially occur at the carbons adjacent to the ether oxygen (C2 and C6) due to the stabilizing effect of the oxygen on the resulting radical intermediate.

Further modifications of the ring are more feasible after an initial transformation. For example, if a hydroxyl group were present on the ring, it could be converted into a good leaving group (like a tosylate or mesylate), enabling subsequent substitution reactions. The Prins reaction is a notable method for forming tetrahydropyran rings and can sometimes be reversed or lead to modifications under specific catalytic conditions. researchgate.net However, for a pre-formed, stable ring like that in this compound, such modifications are not synthetically straightforward.

Reactivity and Functionalization of the Phenyl Substituent

The reactivity of the phenyl group in this compound is significantly influenced by the electronic properties of the oxane-4-carbaldehyde substituent. This substituent, attached to the ring via a quaternary carbon, modifies the electron density of the aromatic system and thus directs the outcome of various functionalization reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The rate and regioselectivity of these reactions are dictated by the nature of the substituent already present on the ring. vanderbilt.edu In the case of this compound, the substituent is a 4-carbaldehyde-4-oxane group. The aldehyde functionality is a well-known electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation occurs because the aldehyde group reduces the electron density of the phenyl ring, making it less nucleophilic.

Substituents that deactivate an aromatic ring generally direct incoming electrophiles to the meta position. wikipedia.orgvanderbilt.edu This is because the resonance structures of the intermediate carbocation (the arenium ion) show that the positive charge is destabilized when the attack occurs at the ortho or para positions due to proximity to the electron-withdrawing group. The meta position, however, avoids this direct destabilization. Therefore, electrophilic substitution reactions on this compound are expected to be slower than on benzene (B151609) and to yield predominantly the meta-substituted product.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)oxane-4-carbaldehyde |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)oxane-4-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 3-(4-Carbaldehyde-oxane-4-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to strong deactivation |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for functionalizing aryl halides or triflates. eie.grthermofisher.com For a molecule like this compound to participate in these reactions, it would typically first need to be halogenated (e.g., via electrophilic aromatic substitution as described above) to introduce a suitable leaving group on the phenyl ring.

Assuming the synthesis of a precursor like 1-(4-bromophenyl)oxane-4-carbaldehyde, a wide array of cross-coupling reactions could be employed to introduce new substituents. researchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are particularly prevalent. eie.gr The aldehyde and oxane functionalities are generally stable under the conditions required for many of these transformations. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. eie.gr

Table 2: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Metal Catalyst | General Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd | Biaryl |

| Mizoroki-Heck | Alkene | Pd | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd/Cu | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd | Aryl amine |

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. The structure of this compound offers potential for several complex mechanistic pathways.

Radical-polar crossover (RPC) reactions are a class of transformations where a radical intermediate is converted into an ionic intermediate through a single-electron transfer (SET) event, or vice versa. thieme-connect.de These processes allow for reaction sequences that combine the unique reactivities of both radical and ionic species. nih.gov In the context of this compound, such a process could be initiated by photoredox catalysis.

A hypothetical RPC mechanism could involve the single-electron reduction of the aldehyde to form a ketyl radical. This radical could then undergo further transformations, such as addition to an external radical acceptor. Alternatively, a radical could be generated on the phenyl ring, which then undergoes a single-electron oxidation or reduction to an ionic species, which is then trapped by a nucleophile or electrophile. nih.gov These complex pathways enable the construction of intricate molecular architectures under mild conditions. nih.govresearchgate.net

Friedel-Crafts reactions are classic electrophilic aromatic substitution reactions used to form new carbon-carbon bonds to an aromatic ring. nih.govijpcbs.com As noted previously, the deactivated nature of the phenyl ring in this compound makes it a poor substrate for standard intermolecular Friedel-Crafts alkylation or acylation. vanderbilt.edu

However, intramolecular Friedel-Crafts reactions in analogous systems provide insight into potential reactivity. For instance, studies have shown that strained rings like oxetanes can undergo Lewis acid-promoted ring-opening followed by an intramolecular electrophilic attack on a nearby aromatic ring to form spirocyclic structures. nih.gov In one total synthesis, a highly diastereoselective intramolecular Friedel-Crafts reaction of an oxetane (B1205548) was a key step in constructing a complex natural product. nih.gov This suggests that if the side chain of an analogous molecule were extended to allow the aldehyde (or a derivative) to act as an electrophile precursor, a cyclization onto the phenyl ring could be mechanistically feasible, likely requiring a strong acid catalyst.

The aldehyde group is a versatile functional group that can participate in various intramolecular cyclization and cycloaddition reactions. nih.govfrontiersin.org If the phenyl ring of this compound were appropriately substituted, numerous cyclization pathways could be envisioned. For example, the presence of an ortho-amino group could facilitate an intramolecular condensation to form a heterocyclic ring system.

Mechanistically, such cyclizations are often promoted by acid or base catalysis. nih.gov Acid catalysis would protonate the carbonyl oxygen, rendering the aldehyde carbon more electrophilic and susceptible to attack by an intramolecular nucleophile. Furthermore, cycloaddition reactions, while typically intermolecular, could be designed as intramolecular processes. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a well-established method for synthesizing oxetanes. nih.gov While this would be an intermolecular reaction for the parent compound, a derivative containing an alkene tethered to the phenyl ring could potentially undergo an intramolecular [2+2] cycloaddition upon photochemical excitation, leading to complex polycyclic architectures.

Derivatives and Analogues of 4 Phenyloxane 4 Carbaldehyde: Design and Synthesis

Derivatization to Carboxylic Acids, Esters, and Amides

The aldehyde functional group in 4-phenyloxane-4-carbaldehyde is a prime site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, esters, and amides. These transformations are fundamental in medicinal chemistry and materials science for modulating properties like solubility, polarity, and biological activity.

The oxidation of the aldehyde to a carboxylic acid, yielding 4-phenyloxane-4-carboxylic acid, is a common and crucial first step. This transformation can be achieved using a variety of oxidizing agents. Classic methods often employ chromium-based reagents, such as Jones reagent, or potassium permanganate (B83412). However, due to the toxicity of these reagents, milder and more selective methods are often preferred. These include the use of buffered sodium chlorite (NaClO2) in the presence of a scavenger like 2-methyl-2-butene, or oxidation with reagents like Oxone. nih.gov Metal-free oxidation protocols have also been developed, offering more environmentally benign alternatives. nih.gov

Once the 4-phenyloxane-4-carboxylic acid is obtained, it can be readily converted into esters and amides. Esterification is typically carried out through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmdpi.com This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can drive the reaction towards the ester product. semanticscholar.org

Amide synthesis from the carboxylic acid can be achieved through several routes. One common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine, forming the amide bond under milder conditions. researchgate.net

| Derivative | Starting Material | Key Reagents | Reaction Type |

| 4-Phenyloxane-4-carboxylic acid | This compound | NaClO2, 2-methyl-2-butene | Oxidation |

| Methyl 4-phenyloxane-4-carboxylate | 4-Phenyloxane-4-carboxylic acid | Methanol, H2SO4 | Fischer Esterification |

| N-Benzyl-4-phenyloxane-4-carboxamide | 4-Phenyloxane-4-carboxylic acid | SOCl2, then Benzylamine | Amidation (via acyl chloride) |

| N,N-Diethyl-4-phenyloxane-4-carboxamide | 4-Phenyloxane-4-carboxylic acid | Diethylamine, EDC | Amidation (direct coupling) |

Synthesis of Reduced and Aminated Analogues

The aldehyde functionality of this compound can also be transformed to yield reduced and aminated analogues, which are valuable for exploring structure-activity relationships and introducing new pharmacophoric features.

Reduction of the carbaldehyde group leads to the corresponding primary alcohol, (4-phenyloxan-4-yl)methanol. This transformation is readily accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol. nih.govbeilstein-journals.org For less reactive aldehydes or when a stronger reducing agent is required, lithium aluminum hydride (LiAlH4) in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) can be employed, followed by an aqueous workup. semanticscholar.orgnih.gov

Aminated analogues, specifically (4-phenyloxan-4-yl)methanamine, are synthesized through a process known as reductive amination. researchgate.net This one-pot reaction involves the initial condensation of the aldehyde with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired amine. A variety of reducing agents can be used, with sodium cyanoborohydride (NaCNBH3) and sodium triacetoxyborohydride (NaB(OAc)3H) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. researchgate.net The choice of solvent and the control of pH are often crucial for the success of this reaction. The resulting primary amine, 1-(4-phenyloxan-4-yl)methanamine, is a key building block for further derivatization. mdpi.com

| Analogue | Starting Material | Key Reagents | Reaction Type |

| (4-Phenyloxan-4-yl)methanol | This compound | NaBH4, Methanol | Reduction |

| (4-Phenyloxan-4-yl)methanamine | This compound | NH4OAc, NaCNBH3 | Reductive Amination |

Annulation and Fusion to Form Complex Heterocyclic Systems

The aldehyde group of this compound serves as a versatile handle for the construction of more complex molecular architectures through annulation and fusion reactions, leading to the formation of various heterocyclic systems. These reactions are of significant interest as they allow for the creation of novel scaffolds with potential applications in medicinal chemistry and materials science.

Pyridine and Pyrimidine Annulated 4-Phenyloxane Derivatives

The synthesis of pyridine and pyrimidine rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine or amidine, respectively. While direct annulation of a pyridine or pyrimidine ring onto the 4-phenyloxane core starting from the carbaldehyde is not straightforward, the aldehyde can be used to build up the necessary precursors. For instance, the aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds, followed by cyclization with appropriate reagents to form the desired heterocyclic ring.

General strategies for pyridine synthesis include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.gov Modifications of this method could potentially be adapted to incorporate the this compound as the aldehyde component. Similarly, pyrimidine synthesis often relies on the reaction of a 1,3-dicarbonyl compound with urea, thiourea, or guanidine. beilstein-journals.org The aldehyde group of this compound could be elaborated into a suitable 1,3-dicarbonyl precursor for subsequent cyclization.

Oxazole and Imidazole Ring Constructions

The construction of oxazole and imidazole rings often utilizes aldehydes as key building blocks. The van Leusen oxazole synthesis, for example, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. nih.govthieme-connect.de This method could be directly applied to this compound to yield a 5-(4-phenyloxan-4-yl)oxazole derivative.

For the synthesis of imidazoles, the Radziszewski synthesis is a classic method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.netnih.gov In this context, this compound could serve as the aldehyde component in a multi-component reaction with a suitable 1,2-dicarbonyl compound and an ammonia source to construct a 2-(4-phenyloxan-4-yl)-4,5-disubstituted imidazole.

Design and Synthesis of Spirocyclic Structures at C-4

The C-4 position of the 4-phenyloxane ring is a prime location for the construction of spirocyclic systems. Spirocycles are of great interest in drug discovery as they introduce three-dimensional complexity and conformational rigidity, which can lead to improved biological activity and selectivity. mdpi.com

One common approach to the synthesis of spiro-heterocycles from a carbonyl compound is the Bucherer-Bergs reaction, which provides spiro-hydantoins. nih.govnih.gov In this reaction, a ketone (or in some cases, an aldehyde) is treated with potassium cyanide and ammonium carbonate to form the hydantoin ring spiro-fused at the carbonyl carbon. While the direct use of an aldehyde is less common, it can be oxidized to the corresponding carboxylic acid and then potentially transformed into a ketone equivalent for this reaction.

Another strategy involves the use of the aldehyde in cycloaddition reactions. For example, a 1,3-dipolar cycloaddition of a nitrile oxide with an imine derived from this compound could lead to the formation of a spiro-oxadiazoline ring. beilstein-journals.org Additionally, multi-component reactions are powerful tools for the synthesis of complex spirocycles. For instance, a one-pot reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound can lead to the formation of spiro-piperidine derivatives. researchgate.netnih.gov

| Spirocyclic System | Synthetic Strategy | Key Reagents/Intermediates |

| Spiro-hydantoin | Bucherer-Bergs reaction | KCN, (NH4)2CO3 |

| Spiro-oxadiazoline | 1,3-Dipolar cycloaddition | Nitrile oxide, Imines |

| Spiro-piperidine | Multi-component reaction | Amine, 1,3-Dicarbonyl compound |

Chiral Resolution and Asymmetric Synthesis of Enantiopure Derivatives

Given that the 4-position of the 4-phenyloxane ring is a quaternary stereocenter when substituted with four different groups, derivatives of this compound can exist as enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, making the development of methods for obtaining enantiopure compounds crucial.

Chiral Resolution:

One approach to obtaining enantiopure derivatives is through the resolution of a racemic mixture. This can be achieved by reacting the racemic carboxylic acid derivative (obtained from the oxidation of the aldehyde) with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be liberated by treatment with an acid.

Asymmetric Synthesis:

A more efficient approach is the direct synthesis of a single enantiomer through asymmetric synthesis. This can be accomplished by using chiral catalysts or chiral auxiliaries in the key bond-forming reactions. For instance, an asymmetric aldol (B89426) reaction of a suitable precursor to the oxane ring could establish the stereochemistry at the C-4 position early in the synthesis. Alternatively, asymmetric reduction of a ketone precursor to the alcohol, followed by conversion to the aldehyde, could provide an enantiomerically enriched starting material.

The development of enantioselective methods for the synthesis of functionalized oxanes is an active area of research. The ability to control the stereochemistry at the C-4 position of the 4-phenyloxane ring is essential for the preparation of enantiopure derivatives and for the investigation of their chiroptical and biological properties.

Applications of 4 Phenyloxane 4 Carbaldehyde in Advanced Organic Synthesis

Synthetic Utility as a Key Building Block in Target-Oriented Synthesis

While direct examples are absent, the inherent structural features of 4-Phenyloxane-4-carbaldehyde would theoretically make it a valuable building block in target-oriented synthesis. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and various condensation reactions. These transformations would allow for the introduction of diverse functional groups and the extension of the carbon skeleton, crucial steps in the assembly of complex target molecules. The phenyl group contributes to the molecule's steric bulk and electronic properties, potentially influencing the stereochemical outcome of reactions at the aldehyde. The oxane ring provides a defined three-dimensional scaffold.

Strategic Intermediate for the Construction of Pharmaceutically Relevant Scaffolds

The combination of a phenyl group and an oxane ring is a common motif in many biologically active compounds. Therefore, this compound could hypothetically serve as a strategic intermediate for the construction of pharmaceutically relevant scaffolds. The aldehyde functionality could be elaborated to introduce pharmacophoric features, while the phenyl and oxane moieties could be tailored to optimize binding interactions with biological targets. For instance, the aldehyde could be converted into an amine, alcohol, or carboxylic acid, which are common functional groups in drug molecules.

Role in the Assembly of Complex Molecular Architectures and Scaffolds

The rigid, non-planar structure of the oxane ring, combined with the stereoelectronic influence of the geminal phenyl and carbaldehyde groups, could make this compound a useful component in the assembly of complex molecular architectures. The aldehyde provides a key reactive site for forging new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate polycyclic systems. The stereochemistry of the quaternary center could be leveraged to control the spatial arrangement of substituents in the final product, a critical aspect in the synthesis of molecules with defined three-dimensional shapes.

Application in Catalytic Cycles and Ligand Design

Although no specific applications have been reported, derivatives of this compound could potentially be explored in the context of catalytic cycles and ligand design. The oxane and phenyl groups could form the backbone of a chiral ligand, with the aldehyde functionality serving as a point of attachment for coordinating atoms or further structural modifications. Such ligands could find use in asymmetric catalysis, where the defined stereochemical environment around a metal center is crucial for achieving high enantioselectivity. The synthesis of such ligands would likely involve the conversion of the aldehyde to a different functional group, such as an amine or a phosphine, capable of coordinating to a metal.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. For 4-phenyloxane-4-carbaldehyde, these methods can provide a wealth of information, from the nature of its chemical bonds to the energetics of its various conformations and reaction pathways.

DFT calculations are frequently employed to analyze the electronic structure of organic molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its chemical properties. For this compound, an analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding and electronic delocalization. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative description of donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability. For this compound, NBO analysis can elucidate the interactions between the phenyl ring, the oxane ring, and the carbaldehyde group, providing insights into how these functional groups influence each other's electronic properties.

Illustrative Data for a Structurally Similar Compound (4-phenyl-tetrahydropyridine derivative):

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap | 4.2 eV |

This table presents representative DFT-calculated electronic properties for a molecule structurally analogous to this compound to illustrate the type of data obtained from such calculations.

The flexible six-membered oxane ring in this compound can adopt several conformations, with the chair and twist-boat forms being the most significant. Computational methods are essential for mapping the potential energy surface of the molecule and identifying the most stable conformations (energy minima).

Studies on similar substituted tetrahydropyrans have shown that the chair conformation is generally the most stable. byjus.com In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the bulky phenyl and carbaldehyde groups at the C4 position would be expected to preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.

Quantum chemical calculations can precisely quantify the energy differences between various conformers. For instance, the energy difference between the most stable chair conformation and higher-energy twist-boat or boat conformations can be calculated. These energy differences are crucial for understanding the conformational equilibrium and the dynamic behavior of the molecule in solution.

Illustrative Conformational Energy Data for Cyclohexane (B81311) Analogs:

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

This table provides typical relative energies for cyclohexane conformations, which are analogous to the oxane ring in this compound, illustrating the significant stability of the chair form. study.comlibretexts.org

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. For this compound, the carbaldehyde group is a primary site for various reactions, such as nucleophilic additions. Computational methods can be used to model the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. This provides a quantitative measure of the reaction rate. For example, the addition of a nucleophile to the carbonyl carbon of the carbaldehyde group can be modeled. The calculations would reveal the geometry of the transition state, showing the partial formation of the new bond to the nucleophile and the partial breaking of the carbonyl pi-bond. Comparing the activation energies for different reaction pathways can help predict the most likely reaction mechanism and the expected products.

Illustrative Data for a Related Aldehyde Reaction:

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack on carbonyl | 12.5 |

| Proton transfer | 5.2 |

This table presents hypothetical activation energies for steps in a reaction involving an aldehyde, illustrating the type of data that can be obtained from transition state calculations.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule. For this compound, key spectroscopic parameters that can be calculated include:

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), the NMR chemical shifts can be predicted with good accuracy. nih.govaps.org This is particularly useful for assigning peaks in complex spectra and for distinguishing between different isomers or conformers.

Illustrative Predicted ¹³C NMR Chemical Shifts for a Phenyl-Substituted Heterocycle:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C | 195.2 |

| Phenyl C (ipso) | 142.5 |

| Oxane C4 | 45.8 |

| Oxane C2/C6 | 68.1 |

This table provides representative predicted ¹³C NMR chemical shifts for a molecule with similar functional groups to this compound, demonstrating the utility of computational spectroscopy.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical methods provide detailed information about static molecular properties, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecules over time. These methods are particularly useful for understanding how this compound behaves in a condensed phase, such as in solution.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions on a timescale of nanoseconds to microseconds. For this compound in a solvent like water, MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solubility and the influence of the solvent on conformational preferences and reactivity.

Conformational Dynamics: The simulations can track the transitions between different conformations of the oxane ring, providing information on the flexibility of the molecule and the lifetimes of different conformational states.

Intermolecular Interactions: The simulations can quantify the strength and nature of interactions between this compound and solvent molecules, or between multiple molecules of the compound itself. These interactions can include hydrogen bonds (with protic solvents), van der Waals forces, and π-π stacking interactions between the phenyl rings of adjacent molecules.

Monte Carlo simulations, on the other hand, use random sampling to explore the possible configurations of a system. They are particularly useful for calculating thermodynamic properties and for studying systems at equilibrium. MC simulations can be used to investigate the phase behavior of this compound and to explore its interactions with other molecules in a mixture.

Illustrative Intermolecular Interaction Energies from Simulations:

| Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|

| Phenyl-Phenyl (π-π stacking) | -2.5 |

| Carbonyl-Water (H-bond) | -5.0 |

| Oxane-Water | -3.5 |

This table shows representative intermolecular interaction energies for a molecule with similar functional groups in an aqueous environment, illustrating the types of non-covalent interactions that can be quantified through molecular simulations. iucr.org

Self-Assembly Process Simulation

The amphiphilic nature of this compound, arising from the hydrophobic phenyl ring and the polar oxane and carbaldehyde groups, suggests a propensity for self-assembly in specific environments. Molecular dynamics (MD) simulations are a powerful tool to investigate the spontaneous organization of these molecules into supramolecular structures. nih.gov

In a typical MD simulation to probe self-assembly, a number of this compound molecules would be randomly placed in a simulation box with an explicit solvent, such as water or a non-polar solvent, to observe their aggregation behavior. The driving forces for self-assembly would likely include π-π stacking interactions between the phenyl rings and dipole-dipole interactions involving the carbaldehyde and oxane ether groups. nih.govrsc.org The simulations can track the formation of clusters over time, revealing the kinetics and thermodynamics of the aggregation process. nih.gov Analysis of the resulting aggregates can provide insights into their size, shape, and internal structure, such as the preferred orientation of the molecules within a cluster. rsc.org

For instance, simulations could reveal whether the molecules form micelles, bilayers, or other ordered structures. The stability of these aggregates can be assessed by calculating the potential energy of the system and the interaction energies between the molecules. nih.gov

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for Self-Assembly of this compound

| Parameter | Value | Description |

| Number of Molecules | 200 | The quantity of this compound molecules in the simulation. |

| Simulation Box | 5 x 5 x 5 nm³ | The dimensions of the cubic simulation cell. |

| Solvent | Water (TIP3P model) | The explicit solvent used to solvate the molecules. |

| Force Field | OPLS-AA | The set of parameters used to describe the interatomic interactions. |

| Temperature | 300 K | The temperature at which the simulation is run, controlled by a thermostat. |

| Pressure | 1 atm | The pressure at which the simulation is run, controlled by a barostat. |

| Simulation Time | 500 ns | The total duration of the molecular dynamics simulation. |

| Time Step | 2 fs | The integration time step for the simulation. |

Computational Design of Novel this compound Analogues

Computational methods are instrumental in the rational design of novel analogues of this compound with tailored properties. nih.gov This in silico approach allows for the exploration of a vast chemical space and the pre-selection of promising candidates for synthesis, thereby saving time and resources. researchgate.netresearchgate.netacs.org The design process typically involves modifying the parent structure and evaluating the impact of these modifications on its physicochemical and biological properties using computational tools.

A common strategy is to perform substitutions on the phenyl ring or the oxane moiety. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring could modulate the electronic properties of the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict how these substitutions affect properties like the molecular dipole moment, electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO). nih.gov These calculations can provide insights into the reactivity and potential intermolecular interactions of the designed analogues. rsc.org

Furthermore, modifications to the oxane ring or the carbaldehyde group could be explored to alter the molecule's conformational flexibility and steric profile. acs.org Molecular docking studies could then be used to predict the binding affinity of these new analogues to a specific biological target, if one is known or hypothesized. researchgate.netnih.gov The design-build-test cycle for computational binder design is a key approach in this area. nih.gov

Interactive Data Table: Hypothetical Properties of Designed this compound Analogues from DFT Calculations

| Analogue | Modification | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Parent Compound | None | 3.15 | -6.89 | -1.25 |

| Analogue 1 | 4'-Nitro substitution on phenyl ring | 5.20 | -7.52 | -2.11 |

| Analogue 2 | 4'-Methoxy substitution on phenyl ring | 2.85 | -6.53 | -1.02 |

| Analogue 3 | Replacement of oxane oxygen with sulfur | 2.98 | -6.75 | -1.38 |

| Analogue 4 | Oxidation of carbaldehyde to carboxylic acid | 4.50 | -7.12 | -1.55 |

Supramolecular Chemistry and Material Science Applications Via Derivatives

Supramolecular Assembly Strategies of 4-Phenyloxane-4-carbaldehyde Derivatives

No specific data available in the scientific literature.

No specific data available in the scientific literature.

Host-Guest Chemistry and Molecular Recognition Phenomena

No specific data available in the scientific literature.

Applications in Soft Materials and Nanostructured Systems

No specific data available in the scientific literature.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Spectroscopic Characterization for Complex Structural Elucidation

Spectroscopic methods are fundamental to deducing the intricate molecular architecture of 4-Phenyloxane-4-carbaldehyde, providing detailed information on its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. core.ac.uknih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework. encyclopedia.pubtum.de

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aldehyde proton (-CHO) would typically appear as a singlet in the downfield region (δ 9-10 ppm). The protons of the phenyl group would resonate in the aromatic region (δ 7-8 ppm). The four methylene (B1212753) groups of the oxane ring would produce complex multiplets in the upfield region (typically δ 1.5-4.0 ppm), with their exact chemical shifts and coupling patterns influenced by their diastereotopic nature and spatial relationship to the phenyl and aldehyde groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the aldehyde group (δ 190-200 ppm), the aromatic carbons (δ 120-140 ppm), the quaternary carbon C4 (to which the phenyl and aldehyde groups are attached), and the carbons of the oxane ring, including the two C-O carbons which would appear further downfield (δ 60-80 ppm) than the other ring carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, which is essential for mapping out the proton connectivity within the oxane ring. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). encyclopedia.pubtum.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.0 (singlet) | 195 - 205 |

| Aromatic (C₆H₅) | 7.2 - 7.6 (multiplets) | 125 - 140 |

| Quaternary (C4) | --- | 50 - 60 |

| Oxane (-CH₂-O-) | 3.5 - 4.0 (multiplets) | 65 - 75 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of this compound (C₁₂H₁₄O₂), distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of the parent molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of the aldehyde group (CHO), cleavage of the oxane ring, and fragmentation of the phenyl group, helping to confirm the connectivity of the different structural motifs.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aromatic ring (>3000 cm⁻¹) and the aliphatic oxane ring (<3000 cm⁻¹). The characteristic aldehyde C-H stretch often appears as two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. mdpi.com A strong band corresponding to the C-O-C ether stretch of the oxane ring would be expected around 1100 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring C=C stretching vibrations typically give strong signals in the 1400-1600 cm⁻¹ region. While the C=O stretch is also visible, it is often weaker in Raman than in FTIR spectra. nih.gov Raman can be particularly useful for monitoring reactions in aqueous media, where the strong water absorption in FTIR can be problematic. fu-berlin.de

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

X-ray Diffraction Analysis for Solid-State Structural Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional molecular structure. mkuniversity.ac.innih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles. mkuniversity.ac.in Furthermore, it reveals the conformation of the oxane ring (e.g., chair or boat) and the spatial arrangement of the phenyl and carbaldehyde substituents in the solid state. X-ray diffraction also elucidates the packing of molecules within the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that may be present. nih.gov Powder X-ray diffraction (PXRD) can be used to characterize the bulk material, confirm its crystalline nature, and identify different polymorphic forms. nih.govmdpi.com

Chromatographic and Electrophoretic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. nih.govrsdjournal.org

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak at a specific retention time would indicate a high-purity sample. HPLC can effectively separate the target compound from starting materials, byproducts, and isomers.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with a mass spectrometer (GC-MS), is another excellent method for purity analysis and identification. The retention time in the GC column provides a measure of the compound's identity, while the coupled MS provides mass information for definitive confirmation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value of the compound provides a quick qualitative assessment.

In Situ Spectroscopic Monitoring of Reaction Progress

Modern synthetic chemistry increasingly employs in situ (in the reaction mixture) spectroscopic techniques to monitor reaction progress in real-time. beilstein-journals.orgxmu.edu.cn This allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of transient intermediates. fu-berlin.debeilstein-journals.org

NMR Spectroscopy: By placing a reaction vessel within an NMR spectrometer or by flowing the reaction mixture through an NMR flow cell, it is possible to track the disappearance of reactant signals and the concurrent appearance of product signals (e.g., the characteristic aldehyde proton of this compound). beilstein-journals.orgresearchgate.net

FTIR and Raman Spectroscopy: Using fiber-optic probes immersed in the reaction vessel, both FTIR and Raman spectroscopy can monitor the formation of the product. beilstein-journals.org For example, the appearance and increase in intensity of the aldehyde C=O stretching band (~1725 cm⁻¹) would directly correlate with the formation of this compound, providing valuable kinetic data. beilstein-journals.orgnih.gov

Q & A

Q. What are the common synthetic routes for 4-Phenyloxane-4-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves aldehyde functionalization of oxane derivatives. A validated method includes reacting phenyl-substituted oxane precursors with formaldehyde or formylation agents under catalytic conditions (e.g., acid or base catalysts). For example, analogous compounds like 2-Ethyloxane-4-carbaldehyde are synthesized via oxane-formaldehyde condensation with catalysts such as BF₃ or H₂SO₄ to enhance electrophilic substitution . Temperature control (60–80°C) and solvent selection (polar aprotic solvents like DMF) are critical for yield optimization. Monitoring via TLC or GC-MS ensures reaction completion .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze - and -NMR peaks to identify the aldehyde proton (δ 9.5–10.0 ppm) and quaternary carbon (oxane C-4). Aromatic protons (δ 6.5–7.5 ppm) confirm phenyl substitution .

- X-ray Crystallography : Use SHELX programs for refinement. For example, SHELXL refines bond lengths and angles, while SHELXS solves phase problems in crystal structures .

Q. What are the key physicochemical properties to characterize for this compound?

Essential properties include:

- Solubility : Test in water, ethanol, and DMSO via gravimetric analysis.

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.

- Purity : Assess via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected -NMR shifts) may arise from conformational flexibility or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to resolve overlapping peaks.

- Crystallographic Validation : Use SHELXD for phase determination in X-ray studies to confirm stereochemistry .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Q. What methodologies are recommended for studying the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases). IC₅₀ values are calculated via dose-response curves .

- Cellular Uptake Studies : Radiolabel the aldehyde group (e.g., ) and track intracellular accumulation via scintillation counting .

- SAR Analysis : Synthesize analogs with modified phenyl/oxane groups and correlate structural features with activity trends .

Q. How should researchers design experiments to address discrepancies in reported synthetic yields?

Discrepancies may stem from catalyst efficiency or side reactions. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., enol ethers) that affect yield .

- Byproduct Analysis : Isolate side products via column chromatography and characterize via MS/NMR to identify competing pathways .

Q. What advanced techniques are used to study the reaction mechanism of this compound in nucleophilic additions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aldehydes to identify rate-determining steps.

- Computational Studies : Perform DFT calculations (e.g., Gaussian) to map transition states and activation energies .

- Trapping Intermediates : Use cryogenic quenching or rapid-injection NMR to capture transient species .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound in multi-step syntheses?

- Chromatographic Cross-Check : Compare retention times in HPLC (reverse-phase) and GC-MS.

- Elemental Analysis : Match experimental C/H/O percentages with theoretical values (deviation <0.4%).

- Spectroscopic Consistency : Ensure IR peaks align with aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound derivatives?

- Dose-Response Modeling : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).

- ANOVA/Tukey Tests : Compare IC₅₀ values across analogs to identify significant differences (p <0.05).

- QSAR Modeling : Use PLS regression or machine learning (e.g., Random Forest) to link structural descriptors to activity .

Contradictions and Limitations

Q. How should conflicting reports on the stability of this compound under acidic conditions be addressed?

Reproduce experiments under standardized conditions (pH, temperature) and monitor degradation via:

- Stability-Indicating HPLC : Track aldehyde decomposition products.

- pH-Rate Profiling : Determine degradation kinetics across pH 1–7.

Conflicting results may arise from trace metal impurities; use chelating agents (EDTA) to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。